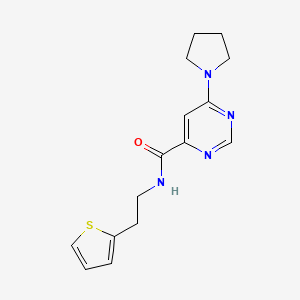

6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide

Description

This compound features a pyrimidine core substituted at position 6 with a pyrrolidin-1-yl group and a carboxamide side chain linked to a 2-(thiophen-2-yl)ethyl moiety. The pyrrolidine ring may enhance solubility and membrane permeability, while the thiophen-2-yl ethyl group could influence receptor binding through aromatic interactions.

Properties

IUPAC Name |

6-pyrrolidin-1-yl-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c20-15(16-6-5-12-4-3-9-21-12)13-10-14(18-11-17-13)19-7-1-2-8-19/h3-4,9-11H,1-2,5-8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMUHNPLZRVOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction Strategies

Palladium-Catalyzed Four-Component Assembly

A robust method for constructing pyrimidine carboxamides involves a palladium-catalyzed four-component reaction (4CR). As demonstrated by Liao et al., amidines, styrene derivatives, and N,N-dimethylformamide (DMF) undergo oxidative coupling to form pyrimidine carboxamides. For this target compound:

- Amidine precursor : A pyrrolidine-substituted amidine serves as the nitrogen source for the pyrimidine ring.

- Styrene derivative : Functionalized styrenes introduce the thiophene-ethyl moiety.

- DMF dual role : Acts as both a one-carbon synthon (for pyrimidine ring closure) and an amide source.

- Catalytic system : Pd(OAc)₂ with oxidants like Cu(OAc)₂ facilitates C–H activation and cross-dehydrogenative coupling.

This method achieves atom economy (85–92%) and avoids isolation of intermediates, though regioselectivity requires careful control of steric and electronic effects.

Stepwise Synthesis via Pyrimidine Core Functionalization

Pyrimidine Ring Construction

The pyrimidine core is synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example:

- β-Keto ester preparation : Ethyl acetoacetate reacts with thiophene-2-ethylamine to form a β-keto amide intermediate.

- Cyclization : Treatment with guanidine carbonate under acidic conditions yields 4,6-dichloropyrimidine.

Substitution at Position 6

Pyrrolidine is introduced via nucleophilic aromatic substitution (SNAr):

- Chloropyrimidine intermediate : 4,6-Dichloropyrimidine reacts with pyrrolidine in DMF at 80°C for 12 hours.

- Selectivity : Excess pyrrolidine (3 equiv) ensures mono-substitution at position 6.

Carboxamide Formation at Position 4

The 4-chloro group undergoes amidation with 2-(thiophen-2-yl)ethylamine:

Solid-Phase Synthesis for High-Throughput Production

Comparative Analysis of Key Methods

Critical Reaction Parameters

Solvent and Temperature Effects

Analytical and Purification Techniques

Chromatography

Challenges and Mitigation Strategies

Regioselectivity in Pyrrolidine Substitution

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group, potentially forming amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The table below highlights key structural and functional differences between the target compound and related molecules:

Key Comparative Insights

- Core Structure Variations: The target compound’s pyrimidine core is distinct from SzR-109’s quinoline scaffold, which may confer different binding modes in biological systems . Piperidine vs. pyrrolidine substituents (e.g., in ) affect basicity and steric bulk; pyrrolidine’s smaller ring may improve solubility compared to piperidine.

- Functional Group Impact: The thiophen-2-yl ethyl group in the target compound and DB06969 suggests a role in targeting hydrophobic binding pockets, as seen in kinase inhibitors . In contrast, SzR-109’s morpholinomethyl and hydroxy groups may polarize interactions with immune cell receptors . Carboxamide linkages (target compound, SzR-109, DB06969) are critical for hydrogen bonding with biological targets, such as ATP-binding sites in kinases.

- The target compound’s pyrimidine-pyrrolidine-thiophen combination could similarly influence immune signaling pathways. DB06969’s dichlorophenyl and thienopyrimidine motifs align with kinase inhibitor pharmacophores, suggesting the target compound may share antitumor or anti-inflammatory properties .

Biological Activity

6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanism of action, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine group and a thiophene-ethyl moiety. Its unique structure suggests diverse interaction capabilities with biological targets.

The primary mechanism of action of this compound involves interaction with specific biological targets that modulate cellular pathways. Notably, it has been shown to inhibit Poly (ADP-ribose) polymerases-1 (PARP-1) , which plays a crucial role in DNA repair mechanisms. The inhibition of PARP-1 leads to genomic instability and cell death, making it a potential candidate for cancer therapy.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that it effectively reduced the viability of several cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against certain bacterial strains, although detailed studies are still required to establish its efficacy and mechanism .

Case Studies

- In Vitro Anticancer Studies : A series of experiments were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents.

- Antimicrobial Testing : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound demonstrates favorable absorption and distribution characteristics. Theoretical models predict good bioavailability and metabolic stability, although empirical data is still needed for confirmation.

Research Applications

The compound's unique properties make it a valuable candidate for further research in several areas:

- Drug Development : Its potential as an anticancer and antimicrobial agent positions it for exploration in drug formulation.

- Biochemical Probes : It can be utilized as a probe in biological assays to investigate enzyme interactions and cellular pathways.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | Lacks thiophene group | Limited activity |

| N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide | Lacks pyrrolidine group | Moderate activity |

| 6-(pyrrolidin-1-yl)-N-(2-thiophen-2-ylethyl)pyrimidine derivatives | Unique combination | Enhanced potency |

Q & A

Basic: What synthetic routes are recommended for synthesizing 6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. A common approach includes:

Thiophene Ethylation : Reacting thiophene-2-ethanol with a halogenating agent to introduce a reactive ethyl group.

Pyrimidine Substitution : Introducing the pyrrolidine moiety via nucleophilic substitution at the 6-position of the pyrimidine ring under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C).

Amide Coupling : Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the pyrimidine-4-carboxylic acid derivative with the thiophenylethylamine intermediate .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyrrolidine N-CH at δ 3.2–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm) and pyrrolidine C-N vibrations (~1200 cm).

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 329.14) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization strategies include:

- Temperature Control : Maintaining 80–100°C during pyrimidine substitution to balance reaction rate and byproduct formation.

- Solvent Selection : Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity.

- Catalyst Use : Adding catalytic Pd(0) or Cu(I) for cross-coupling steps to reduce side reactions .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols).

Structural Analysis : Use X-ray crystallography (e.g., dihedral angles between pyrimidine and thiophene rings, as seen in similar compounds) to identify conformational variations affecting activity .

Theoretical Frameworks : Link discrepancies to differences in target binding modes using molecular docking studies .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina to model binding to kinase domains (e.g., EGFR or MAPK).

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values for thiophene) with inhibitory activity.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Advanced: What strategies enhance selectivity in derivative design?

Answer:

Substituent Tuning : Replace pyrrolidine with smaller rings (e.g., azetidine) to reduce off-target interactions.

Bioisosteric Replacement : Swap thiophene with furan to modulate π-π stacking while retaining hydrophobicity.

Positional Isomerism : Test 5- vs. 6-pyrrolidinyl pyrimidine analogs to exploit steric differences in binding pockets .

Basic: Which functional groups critically influence biological activity?

Answer:

- Pyrrolidinyl Group : Enhances solubility and H-bonding via tertiary amine.

- Thiophenylethyl Chain : Mediates hydrophobic interactions with aromatic residues in target proteins.

- Pyrimidine Core : Serves as a scaffold for π-π interactions and hydrogen bonding with catalytic lysine residues .

Advanced: How can solubility challenges in biological assays be mitigated?

Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Introduce phosphate esters at the carboxamide group for improved aqueous solubility .

Advanced: What methods identify degradation pathways under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions.

- LC-MS Analysis : Monitor degradation products (e.g., hydrolyzed amide bonds or oxidized thiophene rings) to infer stability .

Advanced: What approaches validate target engagement in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization upon ligand binding.

- BRET/FRET Biosensors : Quantify real-time interactions in live cells using pyrimidine-linked fluorophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.